Fmoc-Thr(Trt)-OH Fmoc-Thr(Trt)-OH
Brand Name: Vulcanchem
CAS No.: 133180-01-5
VCID: VC21539843
InChI: InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35+/m1/s1
SMILES: CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Molecular Formula: C38H33NO5
Molecular Weight: 583.7 g/mol

Fmoc-Thr(Trt)-OH

CAS No.: 133180-01-5

Cat. No.: VC21539843

Molecular Formula: C38H33NO5

Molecular Weight: 583.7 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Thr(Trt)-OH - 133180-01-5

CAS No. 133180-01-5
Molecular Formula C38H33NO5
Molecular Weight 583.7 g/mol
IUPAC Name (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid
Standard InChI InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35+/m1/s1
Standard InChI Key JARBLLDDSTVWSM-IJAHGLKVSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
SMILES CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Canonical SMILES CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Chemical Identity and Structure

Fmoc-Thr(Trt)-OH, identified by the CAS number 133180-01-5, is a protected amino acid derivative with the systematic chemical name (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid. The compound features a threonine backbone with two protective groups: an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino function and a trityl (Trt) group protecting the side chain hydroxyl group .

The molecular formula of Fmoc-Thr(Trt)-OH is C₃₈H₃₃NO₅ with a molecular weight of 583.672 g/mol. The canonical SMILES notation for this compound is: CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 .

Physical and Chemical Properties

Table 1 presents the key physicochemical properties of Fmoc-Thr(Trt)-OH:

PropertyValue
Molecular Weight583.672 g/mol
Density1.2±0.1 g/cm³
Boiling Point753.0±60.0 °C at 760 mmHg
Flash Point409.2±32.9 °C
Exact Mass583.235901
PSA84.86000
LogP10.67
Vapor Pressure0.0±2.6 mmHg at 25°C
Index of Refraction1.632
Recommended Storage-20°C

The compound is readily soluble in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This solubility profile is advantageous for peptide synthesis applications, allowing for versatility in reaction conditions.

Role in Peptide Synthesis

Fmoc-Thr(Trt)-OH serves as a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS), which has become the predominant method for synthetic peptide production. The compound's design addresses specific challenges in peptide synthesis, particularly regarding side chain protection during sequential amino acid coupling reactions.

Protective Group Strategy

The Fmoc group protects the α-amino function and can be selectively removed under mild basic conditions using piperidine in DMF (dimethylformamide), while the trityl (Trt) group protects the threonine side chain hydroxyl group against unwanted reactions during peptide synthesis. This orthogonal protection strategy allows for selective deprotection steps during the peptide synthesis process .

Application in Solid-Phase Synthesis

Fmoc-Thr(Trt)-OH has been extensively utilized in various peptide synthesis protocols. For example, in the solid-phase preparation method of crude octrotide, Fmoc-Thr(Trt)-OH is incorporated into the peptide sequence using specific coupling reagents and conditions . The patent CN102850438B describes a process where Fmoc-Thr-resin is first obtained, followed by sequential addition of various Fmoc-protected amino acids, including Fmoc-Thr(Trt)-OH, to build the desired peptide chain .

Reaction Behavior and Mechanistic Studies

A significant body of research has investigated the coupling behavior of Fmoc-Thr(Trt)-OH compared to other protected amino acids, revealing important differences in reactivity and susceptibility to side reactions.

Comparative Reactivity Rates

Research by Madhuresh Kumar Sethi et al. demonstrated that different Fmoc-protected amino acids exhibit varying reactivity in coupling reactions. Table 2 shows the relative reaction rates of various amino acids compared to Fmoc-Thr(Trt)-OH:

Amino AcidRelative Reaction Rate (AA/Thr)
Fmoc-Thr(Trt)-OH1
Fmoc-Ser(Trt)-OH3.33 ± 0.53
Fmoc-Thr(Ac₃GalNAcα)-OH0.70 ± 0.03
Fmoc-D-Thr(Ac₃GalNAcα)-OH0.90 ± 0.02
Fmoc-Thr(Ac₃GlcNAcβ)-OH2.62 ± 0.06
Fmoc-D-Thr(Ac₃GlcNAcβ)-OH1.01 ± 0.04

This data reveals that Fmoc-Ser(Trt)-OH reacts more than three times faster than Fmoc-Thr(Trt)-OH, while glycosylated threonine derivatives show varying reactivity depending on the specific glycosylation pattern .

Epimerization and β-Elimination Studies

One of the most significant findings regarding Fmoc-Thr(Trt)-OH is its remarkable resistance to epimerization during coupling reactions. Studies have shown that unlike glycosylated serine analogs, which can undergo significant epimerization (up to 70%), Fmoc-Thr(Trt)-OH and its glycosylated derivatives exhibit negligible epimerization (≤1.5%) under various coupling conditions .

Researchers conducted pre-incubation experiments with HATU/NMM to test epimerization rates and equilibrium states. Even after extended pre-incubation, Fmoc-D-Thr(Trt)-OH showed only approximately 4% epimerization, while Fmoc-D-Thr(Ac₃GalNAcα)-OH showed <0.2% epimerization. These results indicate that the rate of epimerization for threonine derivatives is significantly slower than for serine derivatives .

Side Reaction Tendencies

While Fmoc-Thr(Trt)-OH shows resistance to epimerization, certain glycosylated threonine derivatives, particularly Fmoc-Thr(Ac₃GlcNAcβ)-OH, are susceptible to β-elimination reactions. Under forcing conditions with twelve equivalents of NMM, Fmoc-Thr(Ac₃GlcNAcβ)-OH produced approximately 90% β-eliminated product . This highlights the divergent behavior of different threonine derivatives and underscores the importance of understanding specific side reaction tendencies when designing peptide synthesis strategies.

Purification and Quality Control

The purity of Fmoc-protected amino acids, including Fmoc-Thr(Trt)-OH, directly impacts the final peptide purity in solid-phase peptide synthesis. Several purification and quality control methods have been developed to ensure high-quality Fmoc-Thr(Trt)-OH for peptide synthesis applications.

HPLC Analysis and Enantioseparation

High-performance liquid chromatography (HPLC) has been employed for the enantioseparation and purity analysis of Fmoc-Thr(Trt)-OH. Specialized chiral columns, such as Lux Cellulose-based columns, enable the separation of L and D enantiomers of Fmoc-protected amino acids .

Applications in Complex Peptide Synthesis

Fmoc-Thr(Trt)-OH has been utilized in various complex peptide synthesis projects, demonstrating its versatility and importance in the field.

C-Terminal Modified Peptides

Fmoc-Thr(Trt)-OH has been successfully employed in the synthesis of C-terminal modified peptides. For instance, the compound Thr(Trt)-Cys-Gly-Gly-His(Trt)-Ala (2o-Fmoc) was synthesized with high purity (>95% by HPLC analysis at 220 nm) using Fmoc-Thr(Trt)-OH as a key building block .

Octrotide Synthesis

In the solid-phase preparation of crude octrotide, Fmoc-Thr(Trt)-OH plays a crucial role in the peptide sequence. The synthesis process involves sequential addition of various Fmoc-protected amino acids, including Fmoc-Thr(Trt)-OH, using specific coupling reagents like HOBt, DIEA, and HBTU .

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